molecular formula C14H8F4O B1302126 3-Fluoro-5-(trifluoromethyl)benzophenone CAS No. 239087-02-6

3-Fluoro-5-(trifluoromethyl)benzophenone

Cat. No.: B1302126
CAS No.: 239087-02-6
M. Wt: 268.21 g/mol
InChI Key: LJGGUCPKFHIQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4O and a molecular weight of 268.21 g/mol . It is a benzophenone derivative, characterized by the presence of a fluoro group at the 3-position and a trifluoromethyl group at the 5-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-fluoro-5-(trifluoromethyl)benzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient cooling systems to manage the heat generated during the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)benzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)benzophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonyl group in the benzophenone moiety can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)benzophenone
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3-Fluoro-5-(trifluoromethyl)benzylamine

Uniqueness

3-Fluoro-5-(trifluoromethyl)benzophenone is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high lipophilicity and specific reactivity patterns .

Properties

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-12-7-10(6-11(8-12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGGUCPKFHIQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372138
Record name 3-Fluoro-5-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239087-02-6
Record name 3-Fluoro-5-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.